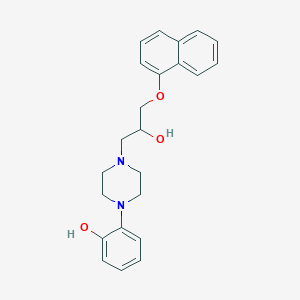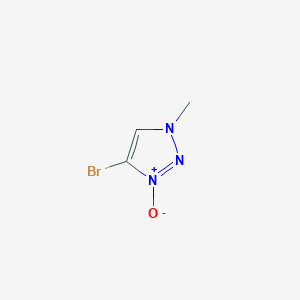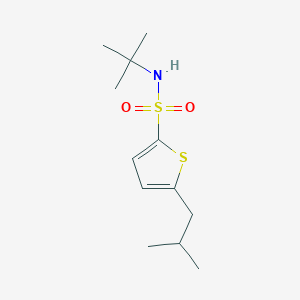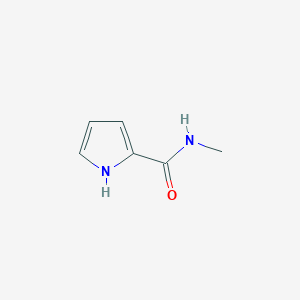
N-甲基-1H-吡咯-2-甲酰胺
描述
N-Methyl-1H-pyrrole-2-carboxamide is a chemical compound with the CAS Number: 132911-42-3 . It has a molecular weight of 124.14 and its IUPAC name is N-methyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The InChI code for N-Methyl-1H-pyrrole-2-carboxamide is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) . The molecular structure of this compound involves a pyrrole ring attached to a carboxamide group .Physical And Chemical Properties Analysis
N-Methyl-1H-pyrrole-2-carboxamide has a molecular weight of 124.14 . Its InChI code is 1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) .科学研究应用
Synthesis of Pyrrole-2-Carboxylic Acid
- Scientific Field : Chemistry
- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks .
- Methods of Application : The optimized synthetic conditions resulted in a 50% yield of Pyrrole-2-Carboxylic Acid (PCA), with insights gained from temperature variant NMR studies .
- Results or Outcomes : The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space .
Mycobacterial Membrane Protein Large 3 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model .
- Methods of Application : The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .
- Results or Outcomes : Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC 50 > 64 μg/mL). Compound 32 displayed excellent activity against drug-resistant tuberculosis, good microsomal stability, almost no inhibition of the hERG K + channel, and good in vivo efficacy .
Component of Many Blockbuster Drugs
- Scientific Field : Pharmaceutical Sciences
- Application Summary : The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .
Synthesis of Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives are synthesized using N-Methyl-1H-pyrrole-2-carboxamide. These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Preparation of N-Substituted Dipyrrolo Analogues
- Scientific Field : Organic Chemistry
- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the preparation of N-substituted dipyrrolo analogues .
- Methods of Application : The preparation involves the production of 4´,5´-dihydro-1H,3´H-2,2´-bipyrrole, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .
Synthesis of 3-(1-Methyl-1H-Pyrrol-2-Yl)Propanoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : N-Methyl-2-pyrrolecarboxaldehyde, which can be derived from N-Methyl-1H-pyrrole-2-carboxamide, is used to prepare 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid .
Synthesis of Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives are synthesized using N-Methyl-1H-pyrrole-2-carboxamide. These derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Preparation of N-Substituted Dipyrrolo Analogues
- Scientific Field : Organic Chemistry
- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the preparation of N-substituted dipyrrolo analogues .
- Methods of Application : The preparation involves the production of 4´,5´-dihydro-1H,3´H-2,2´-bipyrrole, the reaction with propargyl bromide, and an intramolecular cyclization catalyzed by Pd/C at high temperature .
Synthesis of 3-(1-Methyl-1H-Pyrrol-2-Yl)Propanoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : N-Methyl-2-pyrrolecarboxaldehyde, which can be derived from N-Methyl-1H-pyrrole-2-carboxamide, is used to prepare 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid .
Synthesis of 3,4-Dimethyl-1H-Pyrrole-2-Carbohydrazide Analogues
- Scientific Field : Medicinal Chemistry
- Application Summary : N-Methyl-1H-pyrrole-2-carboxamide is used in the synthesis of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues .
- Results or Outcomes : Among the 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds bearing o- or p- nitrophenyl substitution and with a p- hydroxyaromatic ring were observed as the most active compounds against A. fumigatus .
属性
IUPAC Name |
N-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQAEQLSRWNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632173 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
132911-42-3 | |
| Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

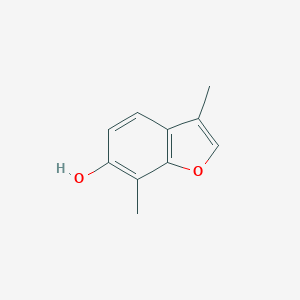
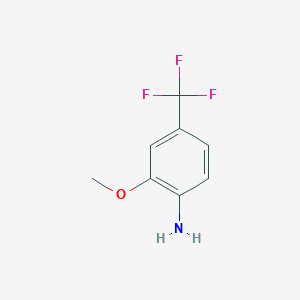
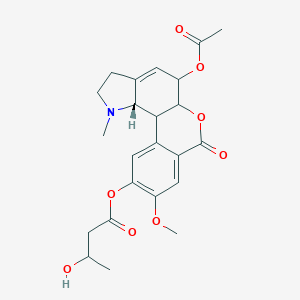
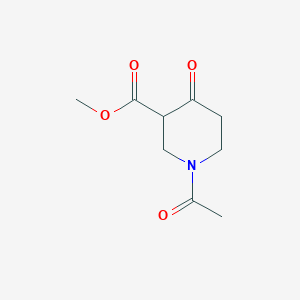
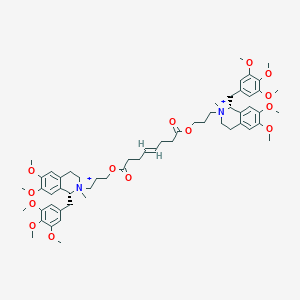
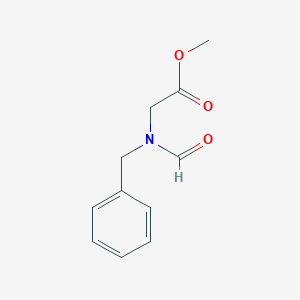
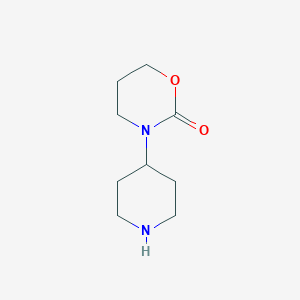
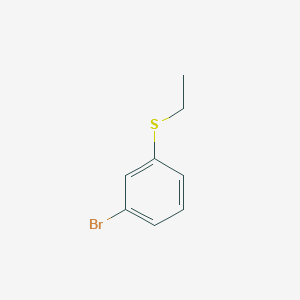
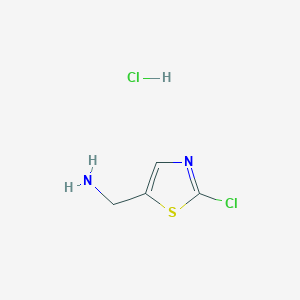
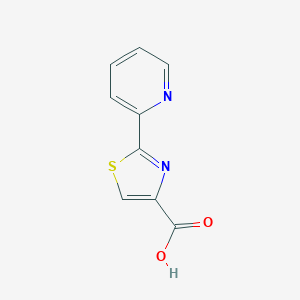
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
